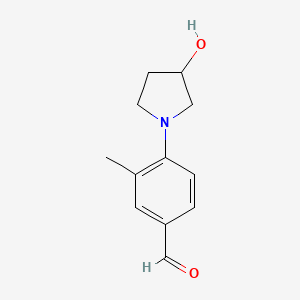
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a hydroxypyrrolidine group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with 3-hydroxypyrrolidine under appropriate conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are selected to minimize waste and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzoic acid.
Reduction: 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group on the pyrrolidine ring can form hydrogen bonds with biological macromolecules, influencing their function. The aldehyde group can undergo reactions with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Hydroxypyrrolidin-1-yl)-benzaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylbenzaldehyde: Lacks the hydroxypyrrolidine group, resulting in different chemical properties and applications.
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzoic acid: An oxidized derivative with different chemical and biological properties.
Uniqueness
4-(3-Hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the hydroxypyrrolidine and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-(3-hydroxypyrrolidin-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-10(8-14)2-3-12(9)13-5-4-11(15)7-13/h2-3,6,8,11,15H,4-5,7H2,1H3 |
InChI-Schlüssel |
NLNMOFYHEKPFKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=O)N2CCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)
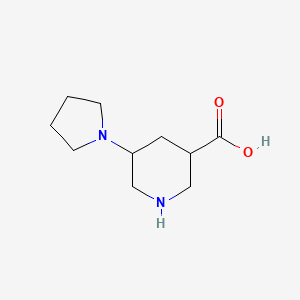

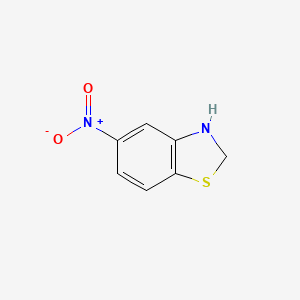
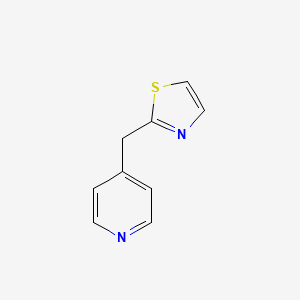

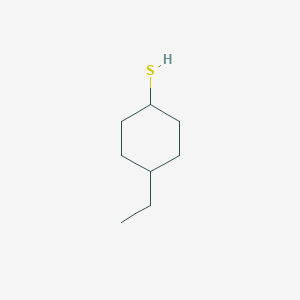
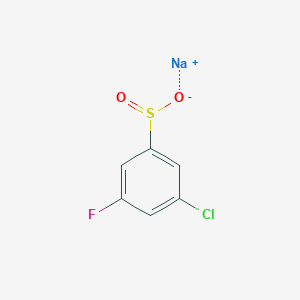

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)
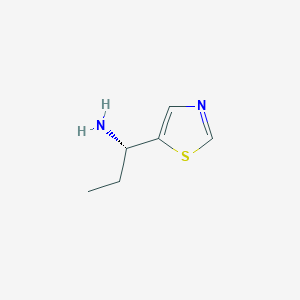
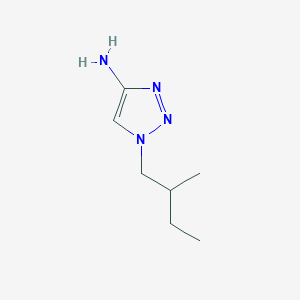
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
